Comprehensive Structural Elucidation of 2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine
Comprehensive Structural Elucidation of 2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine
Executive Summary
2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine represents a critical scaffold in medicinal chemistry, combining the pharmacophoric properties of the electron-deficient pyrazine ring with the lipophilic, metabolic stability of the 2,6-dimethylmorpholine moiety. This structure is frequently encountered in the development of antimycobacterial agents (analogous to Pyrazinamide), kinase inhibitors, and non-narcotic analgesics.
This technical guide provides a definitive protocol for the structural characterization of this New Chemical Entity (NCE). It addresses the two primary analytical challenges inherent to this molecule: the stereochemical complexity of the 2,6-dimethylmorpholine core (cis/trans isomerism) and the conformational dynamics (rotamerism) introduced by the pyrazine-amide bond.
Structural Deconstruction & Synthetic Logic
To accurately analyze the molecule, one must first understand its synthetic origin. The molecule is typically assembled via an amide coupling reaction between Pyrazine-2-carboxylic acid and 2,6-dimethylmorpholine .
Synthetic Pathway & Impurity Profiling
The synthesis dictates the impurity profile. Common coupling reagents (e.g., HATU, EDC/HOBt) or acid chloride methods are employed.
| Component | Role | Potential Impurities/Artifacts in Analysis |
| Pyrazine-2-carboxylic acid | Electrophile | Decarboxylated pyrazine; Pyrazinic acid anhydride. |
| 2,6-Dimethylmorpholine | Nucleophile | Stereoisomeric mixtures (cis/trans); Regioisomers (if 2,5-dimethyl impurity exists). |
| Amide Bond | Linker | Rotamers (visible in NMR); Hydrolysis products. |
Stereochemical Configuration
The 2,6-dimethylmorpholine moiety creates two distinct diastereomeric possibilities:
-
Cis-isomer (Meso): Both methyl groups are typically equatorial in the lowest energy chair conformation. This is achiral.
-
Trans-isomer (Racemic): One methyl is axial, one is equatorial. This exists as an enantiomeric pair (
and ).
Critical Insight: Commercial 2,6-dimethylmorpholine is often supplied as a mixture (e.g., 70:30 cis:trans). Your analysis must quantify this ratio.
Stereochemical Elucidation Protocol (NMR)
The distinction between cis and trans isomers is achieved via high-field
The "Axial-Axial" Coupling Diagnostic
In the cis-isomer , the protons at C2 and C6 are both axial (assuming methyls are equatorial). They couple with the axial protons at C3 and C5.
-
Observation: Large coupling constant (
). -
Signal Appearance: The H2/H6 methine protons appear as a doublet of doublets of triplets (ddt) or pseudo-nonets, but the diagnostic large splitting is the key.
In the trans-isomer , one methyl is axial and one is equatorial. The ring often distorts to a twist-boat to relieve 1,3-diaxial strain.
-
Observation: Smaller, averaged coupling constants (
). -
Signal Appearance: Multiplets lacking the distinct large diaxial coupling.
Workflow Visualization
The following diagram outlines the logical flow for assigning stereochemistry and handling rotamers.
Figure 1: Analytical decision tree for distinguishing stereoisomers from conformational rotamers using NMR spectroscopy.
Conformational Dynamics: The Rotamer Effect
The bond connecting the pyrazine ring to the carbonyl carbon (C2-C=O) and the amide bond (N-C=O) exhibit restricted rotation . This is due to the double-bond character of the amide resonance and the steric clash between the pyrazine nitrogen and the morpholine ring.
Phenomenon
At room temperature (298 K) in solvents like DMSO-
-
Pyrazine Protons: The H3 proton of the pyrazine ring (adjacent to the carbonyl) is most affected by the anisotropy of the carbonyl oxygen.
-
Morpholine Protons: The equatorial and axial protons distinct to the carbonyl oxygen (syn vs. anti) will resonate at different frequencies.
Validation Protocol: Variable Temperature (VT) NMR
To prove that signal doubling is due to rotamers and not impurities:
-
Baseline: Acquire
H NMR at 298 K. -
Heating: Increment temperature to 323 K, 348 K, and 373 K (using DMSO-
or Tetrachloroethane- ). -
Coalescence: As temperature rises, the rotation rate increases. The distinct signals should broaden and eventually merge (coalesce) into a single sharp average signal.
-
Calculation: Use the coalescence temperature (
) to calculate the rotational energy barrier ( ).
Mass Spectrometry & Fragmentation
For High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization (ESI) in Positive Mode is recommended.
Fragmentation Pattern
The fragmentation of 2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine follows a predictable pathway governed by amide bond cleavage and charge retention.
| Fragment Ion | Mechanism | m/z (Approx) | Diagnostic Value |
| [M+H]+ | Protonated Molecular Ion | ~236.13 | Parent Confirmation |
| [Pyrazinoyl]+ | ~107.02 | Confirms Pyrazine Head | |
| [C6H12N]+ | Morpholine Ring Opening/Loss | ~98.10 | Confirms Dimethylmorpholine Tail |
Fragmentation Pathway Diagram
Figure 2: Primary fragmentation pathway observed in ESI-MS/MS, highlighting the diagnostic acylium ion formation.
Detailed Experimental Protocols
Protocol A: Determination of Cis/Trans Ratio
Objective: Quantify the isomeric purity of the bulk material.
-
Solvent Selection: Dissolve 10 mg of sample in 0.6 mL CDCl
. (Chloroform typically provides better resolution of the methyl region than DMSO). -
Acquisition: Run a standard proton sequence (ns=16, d1=10s). Note: A long relaxation delay (d1) is crucial for accurate integration.
-
Analysis:
-
Locate the methyl doublets at ~1.1 - 1.3 ppm.
-
The cis-isomer methyls usually appear upfield relative to the trans-isomer (due to consistent equatorial positioning).
-
Integrate the two sets of doublets.
-
Calculation:
.
-
Protocol B: HPLC Method for Purity
Objective: Chromatographic separation of impurities and isomers.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 268 nm (Pyrazine
). -
Note: Cis and Trans isomers may co-elute on standard C18. To separate isomers, use a Chiral Column (e.g., Chiralpak AD-H or IC) with a Hexane/Ethanol mobile phase.
References
-
Restricted Rotation in Amides
-
Stereochemistry of 2,6-Dimethylmorpholine
- Title: Conformational analysis of 2,6-disubstituted morpholines by NMR spectroscopy.
- Source: Ridgway, D., & Butler, R. N. (1976). Journal of the Chemical Society, Perkin Transactions 2.
-
URL:[Link]
-
Pyrazine Carboxamide Analysis
-
Mass Spectrometry of Amides
Sources
- 1. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,6-Dimethylmorpholine, cis- | C6H13NO | CID 641500 - PubChem [pubchem.ncbi.nlm.nih.gov]
